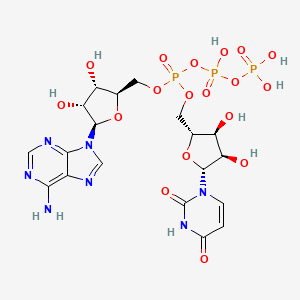
Adenosine triphosphate uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine triphosphate uridine, also known as this compound, is a useful research compound. Its molecular formula is C19H26N7O18P3 and its molecular weight is 733.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Role and Mechanisms
Adenosine triphosphate (ATP) and uridine triphosphate (UTP) are essential nucleotides involved in numerous biological processes. ATP serves primarily as an energy currency in cells, while UTP plays a crucial role in RNA synthesis and acts as a signaling molecule. The interaction between ATP and UTP is significant in various physiological functions:
- Cellular Energy Transfer : ATP is vital for energy transfer in biochemical reactions, while UTP is involved in the synthesis of polysaccharides and nucleic acids.
- Signaling Pathways : Both ATP and UTP function as extracellular signaling molecules that can modulate vascular biology, inflammation, and cell adhesion through specific receptors like P2Y2 .
Pain Management
Adenosine triphosphate has been utilized in clinical settings for pain management. Studies indicate that low doses of adenosine can effectively reduce neuropathic pain and hyperalgesia, showing results comparable to traditional analgesics like morphine . Furthermore, ATP's role in inducing hypotension during surgeries has been documented, providing an alternative approach to managing blood pressure .
Cardiovascular Health
In cardiology, ATP has demonstrated efficacy as a pulmonary vasodilator in patients with pulmonary hypertension. Additionally, it has been employed in diagnosing paroxysmal supraventricular tachycardias, highlighting its importance in cardiac health management .
Respiratory Disorders
In pulmonology, the combination of nucleotides with sodium channel blockers has shown promise in improving mucociliary clearance in cystic fibrosis patients. This application underscores the potential of ATP and UTP derivatives in treating respiratory conditions .
Oncology
Recent studies suggest that ATP may inhibit tumor growth and weight loss in advanced lung cancer patients. It also appears to enhance the efficacy of cytotoxic drugs and provide protective effects against radiation damage, warranting further investigation through controlled clinical trials .
Cosmetic Applications
Adenosine triphosphate has been explored for its potential benefits in cosmetic formulations aimed at enhancing skin health. Research indicates that ATP can promote skin regeneration and improve cell migration rates, which are critical for wound healing and skin repair processes .
Experimental Techniques
Various methodologies have been employed to study the effects of adenosine triphosphate uridine:
- Cell Migration Assays : Used to assess the impact of ATP on cell movement during wound healing processes.
- Immunofluorescence Analysis : Employed to visualize the expression of specific proteins related to skin regeneration after treatment with ATP .
Case Studies
Several case studies have documented the successful application of ATP in clinical settings:
- Pain Management : A clinical trial demonstrated that patients receiving low-dose adenosine reported significant reductions in pain levels post-surgery compared to those receiving standard opioid treatments.
- Cardiac Procedures : In a cohort study involving patients with supraventricular tachycardia, those treated with ATP showed improved outcomes during diagnostic procedures.
Propriétés
Numéro CAS |
30632-06-5 |
|---|---|
Formule moléculaire |
C19H26N7O18P3 |
Poids moléculaire |
733.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate |
InChI |
InChI=1S/C19H26N7O18P3/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(31)12(29)8(42-18)4-40-47(38,44-46(36,37)43-45(33,34)35)39-3-7-11(28)13(30)17(41-7)25-2-1-9(27)24-19(25)32/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,36,37)(H2,20,21,22)(H,24,27,32)(H2,33,34,35)/t7-,8-,11-,12-,13-,14-,17-,18-,47?/m1/s1 |
Clé InChI |
BSOFHAKJEKMWPE-FZNBVPMYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)OP(=O)(O)OP(=O)(O)O)O)O |
Synonymes |
adenosine 5'-P(1)-triphosphate-P(3)-5'''-uridine adenosine triphosphate uridine Ap3U ApppU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















